molecular formula C9H6Cl2F2O3 B1410018 Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate CAS No. 1803831-17-5

Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate

Cat. No.: B1410018
CAS No.: 1803831-17-5
M. Wt: 271.04 g/mol
InChI Key: FLRNMQMBCOEEOE-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at the 3- and 4-positions, a difluoromethoxy group at the 2-position, and a methyl ester moiety. This compound’s structural complexity confers unique physicochemical properties, including enhanced stability and lipophilicity compared to simpler benzoate derivatives.

For example, sulfonylurea-based methyl benzoates (e.g., metsulfuron methyl ester) are widely used as herbicides , while difluoromethoxy-containing compounds (e.g., pantoprazole intermediates) exhibit pharmaceutical relevance . The dichloro and difluoromethoxy substituents likely enhance bioactivity by improving target binding and metabolic resistance.

Properties

IUPAC Name

methyl 3,4-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-3-5(10)6(11)7(4)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNMQMBCOEEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate typically involves the esterification of 3,4-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3,4-dichloro-2-(difluoromethoxy)benzoic acid.

    Reduction: 3,4-dichloro-2-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with membrane components. The presence of the difluoromethoxy group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between methyl 3,4-dichloro-2-(difluoromethoxy)benzoate and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance References
This compound C₉H₆Cl₂F₂O₃ (inferred) ~271.0 3,4-Cl; 2-OCHF₂; methyl ester Potential herbicide/pharmaceutical
Methyl 4-chloro-2-(difluoromethoxy)benzoate C₉H₇ClF₂O₃ 236.59 4-Cl; 2-OCHF₂; methyl ester Research reagent, intermediate
Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate C₁₁H₁₀Cl₂F₂O₃ 305.10 3,4-Cl; 2-OCHF₂; ethyl ester; phenylacetate Specialty chemical (Parchem catalog)
Methyl 2-chloro-4-fluorophenylacetate C₉H₈ClFO₂ 202.60 2-Cl; 4-F; methyl ester; phenylacetate Commercial research chemical
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea; methyl ester; triazine Herbicide

Structural and Functional Analysis:

Substitution Patterns: The target compound’s 3,4-dichloro substitution distinguishes it from Methyl 4-chloro-2-(difluoromethoxy)benzoate (single Cl at position 4), likely enhancing steric bulk and electron-withdrawing effects. This may improve binding to biological targets (e.g., enzymes or receptors) compared to monosubstituted analogs . The difluoromethoxy group (OCHF₂) contributes to metabolic stability by resisting oxidative degradation, a feature shared with pantoprazole intermediates .

Phenylacetate derivatives (e.g., Methyl 2-chloro-4-fluorophenylacetate) exhibit distinct reactivity due to the acetate spacer, which may influence hydrolysis rates or bioactivity .

Functional Analogues :

  • Metsulfuron methyl ester demonstrates the agricultural relevance of methyl benzoates with heterocyclic substituents (e.g., triazine groups). In contrast, the target compound’s dichloro and difluoromethoxy groups may target different pathways, such as fungal or bacterial systems .

Physicochemical Properties:

  • Stability : Difluoromethoxy groups enhance resistance to hydrolysis compared to methoxy (OCH₃) or hydroxyl groups, as seen in related compounds .
  • Solubility : The dichloro and difluoromethoxy substituents reduce water solubility relative to unsubstituted methyl benzoates (e.g., methyl 3,4-dihydroxybenzoate ), necessitating formulation adjustments for practical use.

Biological Activity

Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate is a synthetic organic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a difluoromethoxy group. The presence of these functional groups enhances its lipophilicity and reactivity, making it a valuable compound in both medicinal chemistry and agrochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : It can interact with membrane receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties, making it a candidate for further drug development.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition :
    A study investigated the inhibitory effects of this compound on phosphodiesterases (PDEs), which play critical roles in various physiological processes. The compound exhibited selective inhibition of PDE4D with an IC50 value of 0.39 µM, indicating its potential as a therapeutic agent for respiratory conditions .
  • Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results showed effective inhibition at lower concentrations compared to standard antibiotics, suggesting its utility in combating antibiotic resistance.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
Methyl 3,4-dichlorobenzoateLacks difluoromethoxy groupReduced antimicrobial activity
Methyl 3,4-difluorophenylacetateContains fluorine but no chlorineDifferent reactivity profile
Methyl 2,4-dichloro-3-(trifluoromethoxy)benzoateTrifluoromethoxy group instead of difluoromethoxyVariations in stability and activity

This comparison illustrates the distinct chemical reactivity and biological activity imparted by the difluoromethoxy group in this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate
Reactant of Route 2
Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate

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